1-(2-Chloro-2,2-difluoroethyl)piperazinedihydrochloride

Description

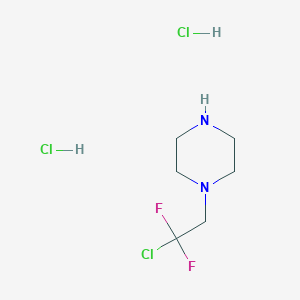

1-(2-Chloro-2,2-difluoroethyl)piperazinedihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research

Properties

IUPAC Name |

1-(2-chloro-2,2-difluoroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZGUYPQXDENRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)(F)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-2,2-difluoroethyl)piperazinedihydrochloride typically involves the reaction of piperazine with 2-chloro-2,2-difluoroethanol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and inert atmosphere to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Chloro-2,2-difluoroethyl)piperazinedihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-2,2-difluoroethyl)piperazinedihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-2,2-difluoroethyl)piperazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloro-2,2-difluoroethyl)piperazinedihydrochloride can be compared with other piperazine derivatives, such as:

1-(2,2-Difluoroethyl)piperazine: Similar in structure but lacks the chlorine atom.

1-(2-Chloroethyl)piperazine: Similar but lacks the difluoro group.

1-(2,2-Difluoroethyl)piperazine dihydrochloride: Similar but with different substituents

The uniqueness of this compound lies in its specific combination of chlorine and difluoroethyl groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Chloro-2,2-difluoroethyl)piperazinedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2416236-14-9

- Molecular Formula : C6H11Cl2F2N2

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The piperazine moiety enhances solubility and allows for interaction with multiple targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Potential binding to neurotransmitter receptors, influencing signaling pathways.

Anticancer Activity

Research indicates that compounds containing a piperazine structure often exhibit anticancer properties. Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Inhibition of cell cycle progression leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) in its structure may enhance its ability to disrupt bacterial membranes or interfere with bacterial metabolism.

Case Studies and Research Findings

- Study on Anticancer Properties :

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.3 |

| Another Piperazine Derivative | A549 (Lung Cancer) | 4.8 |

- Antimicrobial Activity Assessment :

- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of halogen atoms and modifications on the piperazine ring can significantly enhance biological activity. For instance:

- Fluorination : Enhances lipophilicity and bioavailability.

- Chlorination : Improves binding affinity to target sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.